molecular formula C16H15ClN2OS B5569415 3-(2-CHLOROBENZOYL)-1-(2-PHENYLETHYL)THIOUREA

3-(2-CHLOROBENZOYL)-1-(2-PHENYLETHYL)THIOUREA

Cat. No.: B5569415
M. Wt: 318.8 g/mol
InChI Key: IIDYZRIQWGZBJP-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzoyl)-1-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a chlorobenzoyl group and a phenylethyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzoyl)-1-(2-phenylethyl)thiourea typically involves the reaction of 2-chlorobenzoyl chloride with 2-phenylethylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:

  • Solvent: Common solvents include dichloromethane or ethanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzoyl)-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzoyl)-1-(2-phenylethyl)thiourea would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: A similar compound with a phenyl group instead of the chlorobenzoyl group.

    Benzoylthiourea: A compound with a benzoyl group instead of the chlorobenzoyl group.

Uniqueness

3-(2-Chlorobenzoyl)-1-(2-phenylethyl)thiourea is unique due to the presence of both the chlorobenzoyl and phenylethyl groups, which may impart distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-chloro-N-(2-phenylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDYZRIQWGZBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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